molecular formula C10H9N7O3 B2824145 N'-(6-amino-5-nitropyrimidin-4-yl)pyridine-4-carbohydrazide CAS No. 325738-40-7

N'-(6-amino-5-nitropyrimidin-4-yl)pyridine-4-carbohydrazide

Cat. No.: B2824145
CAS No.: 325738-40-7
M. Wt: 275.228
InChI Key: GGPDHVQPMMGBSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “N’-(6-amino-5-nitropyrimidin-4-yl)pyridine-4-carbohydrazide”, has been the subject of extensive research . Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects . Numerous methods for the synthesis of pyrimidines are described in the literature .


Molecular Structure Analysis

The molecular structure of “N’-(6-amino-5-nitropyrimidin-4-yl)pyridine-4-carbohydrazide” is complex and detailed . It is a pyridine derivative, which is a class of compounds characterized by a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Pyridine derivatives, including “N’-(6-amino-5-nitropyrimidin-4-yl)pyridine-4-carbohydrazide”, undergo various chemical reactions . For instance, they can react with N2O5 in an organic solvent to give the N-nitropyridinium ion .


Physical and Chemical Properties Analysis

Pyridine derivatives have unique optical properties . They can selectively recognize Hg+2 ions by exhibiting a visible color change from light yellow to orange .

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated the synthesis and evaluation of compounds related to N'-(6-amino-5-nitropyrimidin-4-yl)pyridine-4-carbohydrazide, highlighting their structural diversity and potential for further chemical modifications. For instance, studies have reported on the synthesis of triazolo-, imidazo-, and pyrrolopyrimidines and -pyridines from appropriately substituted diaminopyrimidines or -pyridines, illustrating the flexibility in creating high-affinity agents through structural variations (Chorvat et al., 1999). Similarly, efficient syntheses of imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives have been achieved through a five-component cascade reaction, showcasing the method's efficiency and the compounds' potential versatility (Hosseini & Bayat, 2019).

Biological Evaluation and Potential Therapeutic Applications

Several studies have focused on the biological evaluation of these compounds, assessing their potential as antidepressant, nootropic, and anticancer agents. For example, Schiff bases and 2-azetidinones derived from pyridine-4-carbohydrazides have shown promising antidepressant and nootropic activities, suggesting a potential for developing CNS-active agents (Thomas et al., 2016). Furthermore, the synthesis of potential anticancer agents through modifications of ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate has been explored, indicating a route for the development of new therapeutic compounds targeting cancer cells (Temple et al., 1983).

Mechanism of Action

The mechanism of action of pyrimidine derivatives is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . They exhibit potent anti-inflammatory effects .

Future Directions

The future research directions for “N’-(6-amino-5-nitropyrimidin-4-yl)pyridine-4-carbohydrazide” and similar compounds include further exploration of their antimicrobial and anti-inflammatory activities . There is also interest in their potential as bioactive ligands and chemosensors .

Properties

IUPAC Name

N'-(6-amino-5-nitropyrimidin-4-yl)pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N7O3/c11-8-7(17(19)20)9(14-5-13-8)15-16-10(18)6-1-3-12-4-2-6/h1-5H,(H,16,18)(H3,11,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPDHVQPMMGBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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